N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide is a compound that features a quinoline moiety linked to a cyclopropanecarboxamide group via an ethyl bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit diverse biological activities, including anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , antibacterial , tyrosine kinase (PDGF-RTK) inhibitory , antitumor , and anti-HIV activity . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
It’s known that quinoline derivatives can inhibit tubulin polymerization , which is crucial for cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Biochemical Pathways
Given its potential to inhibit tubulin polymerization , it may affect the microtubule dynamics, a crucial component of the cell’s cytoskeleton. Disruption of this process can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Schiff base ligands, which are structurally similar, have been shown to have high gastrointestinal (gi) absorption . This suggests that the compound may also have good bioavailability, although further studies are needed to confirm this.
Result of Action
Based on the known effects of similar compounds, it may inhibit cell growth and induce apoptosis in certain cell types . This could potentially make it useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide typically involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl bridge and cyclopropanecarboxamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- 2-(quinolin-8-yloxy)acetohydrazide
- N-(2-(quinolin-8-yloxy)ethyl)acetamide
- 2-(5,7-dibromoquinolin-8-yloxy)-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
Uniqueness
N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific interactions and activities .
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17-9-10-19-13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXGKBLQSAZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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